4-Ethoxybenzyl alcohol

Übersicht

Beschreibung

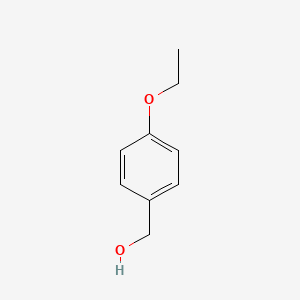

4-Ethoxybenzyl alcohol, also known as (4-ethoxyphenyl)methanol, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a benzyl alcohol moiety, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-ethoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-ethoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to 4-ethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.

Reduction: It can be reduced to 4-ethoxybenzylamine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group of this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, acetonitrile as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.

Major Products Formed:

Oxidation: 4-Ethoxybenzaldehyde

Reduction: 4-Ethoxybenzylamine

Substitution: 4-Ethoxybenzyl chloride or bromide

Wissenschaftliche Forschungsanwendungen

4-Ethoxybenzyl alcohol is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: The compound is used in the identification of sulfation sites of metabolites and prediction of biological effects.

Medicine: It is employed in the development of drug candidates and in the study of metabolic pathways.

Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-ethoxybenzyl alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, resulting in the formation of an amine group. The substitution reactions involve the replacement of the hydroxyl group with a halogen atom, facilitated by the formation of an intermediate complex with the reagent.

Vergleich Mit ähnlichen Verbindungen

4-Ethoxybenzyl alcohol can be compared with other similar compounds, such as 4-methoxybenzyl alcohol and 4-methylbenzyl alcohol.

4-Methoxybenzyl Alcohol: Similar in structure but contains a methoxy group instead of an ethoxy group. It has different reactivity and solubility properties.

4-Methylbenzyl Alcohol: Contains a methyl group instead of an ethoxy group. It exhibits different chemical behavior and applications.

Uniqueness: The presence of the ethoxy group in this compound imparts unique solubility and reactivity characteristics, making it suitable for specific synthetic applications and industrial processes.

Biologische Aktivität

4-Ethoxybenzyl alcohol, also known as (4-ethoxyphenyl)methanol, is an organic compound with the molecular formula C9H12O2. This compound has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.

This compound is characterized by the presence of an ethoxy group attached to a benzyl alcohol moiety. This structure influences its reactivity and solubility, making it suitable for various synthetic applications. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : It can be oxidized to 4-ethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate.

- Reduction : It can be reduced to 4-ethoxybenzylamine using lithium aluminum hydride.

- Substitution : The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.

The mechanism of action involves interactions with molecular targets and pathways, where the hydroxyl group is transformed through electron transfer processes during oxidation and reduction reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, thereby inhibiting growth.

Cytotoxic Effects

In vitro studies have shown that this compound induces cytotoxic effects on cancer cell lines. The compound appears to trigger apoptosis in these cells, which may be attributed to its ability to generate reactive oxygen species (ROS). This property positions it as a candidate for further investigation in cancer therapeutics.

Applications in Scientific Research

This compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role extends beyond chemistry; it is also utilized in biological studies for identifying sulfation sites of metabolites and predicting biological effects.

Case Studies

- Study on Gastrodia elata : Research identified this compound among other compounds isolated from Gastrodia elata. Although the study primarily focused on chemical constituents, it highlights the compound's significance in phytochemical investigations .

- Antimicrobial Activity Assessment : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated a significant inhibition zone, supporting its potential use as a natural preservative .

Comparative Analysis with Similar Compounds

| Compound | Structure | Key Properties |

|---|---|---|

| This compound | Structure | Antimicrobial, cytotoxic |

| 4-Methoxybenzyl Alcohol | Structure | Similar reactivity; less cytotoxicity |

| 4-Methylbenzyl Alcohol | Structure | Different solubility; varied applications |

The presence of the ethoxy group in this compound imparts unique solubility and reactivity characteristics compared to its methoxy and methyl counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxybenzyl alcohol in laboratory settings, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound can be achieved via reduction of 4-ethoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol under controlled conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) is an alternative for higher selectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction yields (typically 70–85%) depend on stoichiometric precision, solvent choice, and temperature control (e.g., maintaining 0–5°C during NaBH₄ addition) . For derivatives, substituent positioning (e.g., trifluoromethyl groups) may require adjusted catalysts, as seen in similar benzyl alcohol syntheses .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the ethoxy (–OCH₂CH₃) and benzyl alcohol (–CH₂OH) groups via characteristic shifts (e.g., δ 1.3–1.5 ppm for ethoxy –CH₃ and δ 4.5–4.7 ppm for –CH₂OH). Fourier-Transform Infrared Spectroscopy (FTIR) identifies O–H stretches (~3300 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹). Mass spectrometry (MS) validates molecular weight (152.19 g/mol) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>98%), while melting point analysis (literature range: 45–48°C) verifies consistency .

Q. What safety protocols are critical when handling this compound in research settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) . Use fume hoods to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency rinsing with water for 15+ minutes is required for exposure .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence the chemical reactivity of this compound compared to other benzyl alcohol derivatives?

- Methodological Answer : The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., –CF₃ in 4-Ethoxy-3-trifluoromethylbenzyl alcohol), which reduce nucleophilicity . Reactivity in esterification or etherification can be modulated by adjusting reaction media (e.g., acidic vs. basic conditions). Computational studies (DFT) on similar compounds suggest that substituent position affects frontier molecular orbitals and stability .

Q. What are the methodological challenges in evaluating the biological activity of this compound, and how can they be addressed?

- Methodological Answer : Challenges include low aqueous solubility (addressed via DMSO co-solvent systems ≤1% v/v) and metabolic instability in vitro. Use LC-MS to track degradation products in cell culture media. For antioxidant assays (e.g., DPPH radical scavenging), compare with structurally similar phenols like 4-hydroxybenzyl alcohol (positive control) . In pharmacological studies, derivatization (e.g., prodrug synthesis) enhances bioavailability, as demonstrated in patent applications for 4-ethoxybenzyl phenyl derivatives .

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Systematic reviews (PRISMA guidelines) should collate data from peer-reviewed journals and patents, excluding non-validated sources . Replicate experiments under standardized conditions (e.g., solvent purity, temperature). For conflicting melting points, use differential scanning calorimetry (DSC) to assess polymorphism. Cross-validate NMR and MS data with public databases (e.g., NIST Chemistry WebBook) .

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFLLQIRBABMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211197 | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-44-4 | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4633ZFA6U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.